4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
CAS No.: 1177354-16-3
Cat. No.: VC2807722
Molecular Formula: C11H24ClN
Molecular Weight: 205.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1177354-16-3 |
---|---|
Molecular Formula | C11H24ClN |
Molecular Weight | 205.77 g/mol |
IUPAC Name | 4-(2-methylbutan-2-yl)cyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H23N.ClH/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h9-10H,4-8,12H2,1-3H3;1H |
Standard InChI Key | XTJFNOZGVDZKJH-UHFFFAOYSA-N |
SMILES | CCC(C)(C)C1CCC(CC1)N.Cl |
Canonical SMILES | CCC(C)(C)C1CCC(CC1)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride consists of a cyclohexane ring with an amine group at position 1 and a 2-methylbutan-2-yl substituent at position 4. The amine group exists as a hydrochloride salt, which typically enhances solubility in polar solvents and stability in storage conditions. The molecular formula is likely C11H24ClN, featuring a cyclohexane core with branched alkyl substituents.
Based on structural analysis of related compounds, the molecular weight would be approximately 205.77 g/mol, calculated from the sum of the atomic weights of its constituent elements: carbon, hydrogen, chlorine, and nitrogen. The compound contains a tertiary carbon center within the 2-methylbutan-2-yl substituent, contributing to its three-dimensional structure and potential stereochemical properties.
Physical Properties
As a hydrochloride salt, the compound likely exists as a crystalline solid at room temperature with relatively high melting point compared to its free base form. The presence of the chloride counter-ion typically increases water solubility while decreasing solubility in non-polar organic solvents. This property makes hydrochloride salts particularly useful in pharmaceutical formulations where aqueous solubility is advantageous.
Synthesis and Preparation Methods
Purification Techniques
Purification of the target compound would likely involve recrystallization from appropriate solvent systems, similar to procedures used for related amine hydrochlorides. Column chromatography using silica gel with carefully selected eluent systems might be employed for initial purification of intermediates . Final conversion to the hydrochloride salt often serves as both a purification step and a means to improve stability and handling properties.
Chemical Reactivity
General Reactivity Patterns
The reactivity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is primarily determined by the amine functional group and the steric effects of the bulky alkyl substituent. The amine portion can participate in typical reactions including acylation, alkylation, and condensation reactions with carbonyl compounds.
In its hydrochloride form, the nitrogen atom carries a positive charge, reducing its nucleophilicity compared to the free base. Treatment with base liberates the free amine, which can then participate more readily in nucleophilic reactions. The tertiary carbon center in the 2-methylbutan-2-yl group is sterically hindered and relatively unreactive but may undergo radical-initiated transformations under appropriate conditions.
Stability Considerations
The compound likely demonstrates good stability under standard storage conditions, particularly in the hydrochloride salt form. Extended exposure to heat, strong oxidizing agents, or highly basic conditions may lead to degradation. As with many amine hydrochlorides, hygroscopicity might be a consideration for long-term storage, potentially requiring controlled humidity environments to maintain optimal stability.
Analytical Characterization
Spectroscopic Properties
Characterization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride would typically employ various spectroscopic techniques. In proton NMR spectroscopy, characteristic signals would include those from the cyclohexane ring protons (approximately 1.0-2.2 ppm), the methyl groups of the 2-methylbutan-2-yl substituent (likely around 0.8-1.0 ppm), and the protons adjacent to the nitrogen (approximately 2.8-3.2 ppm).
Mass spectrometry would likely show a molecular ion peak corresponding to the free base (M-HCl), along with characteristic fragmentation patterns involving cleavage of the C-N bond and fragmentation of the alkyl substituent. Infrared spectroscopy would reveal characteristic N-H stretching bands, typically broadened due to the salt formation.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) analysis would likely employ reversed-phase conditions with appropriate mobile phase systems containing buffer additives to manage the basic amine functionality. Gas chromatography might require derivatization to improve peak shape and reduce tailing effects common with amine compounds.
Data Tables
Predicted Physical and Chemical Properties
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C11H24ClN | Structural analysis |
Molecular Weight | 205.77 g/mol | Calculation from atomic weights |
Physical State | Crystalline solid | Typical for amine hydrochlorides |
Solubility | Soluble in water and polar organic solvents | Common for hydrochloride salts |
Melting Point | Likely >150°C | Based on similar amine hydrochlorides |
LogP (free base) | Approximately 2.5-3.5 | Estimated from structure |
pKa (conjugate acid) | Approximately 9-10 | Typical for cyclohexylamines |
Structural Comparison with Related Compounds
Compound | Structural Difference | Notable Effect |
---|---|---|
Cyclohexylamine HCl | Lacks 2-methylbutan-2-yl substituent | Reduced steric hindrance, increased hydrophilicity |
N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl | Additional N-[(3-chloro-5-methylphenyl)methyl] group | Increased molecular weight, different pharmacological profile |
4-tert-butylcyclohexylamine HCl | Contains tert-butyl instead of 2-methylbutan-2-yl group | Similar steric properties but different conformational behavior |
Research Status and Future Directions
Current Knowledge Gaps
While various cyclohexylamine derivatives have been studied extensively, specific comprehensive data on 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride appears limited in the publicly accessible scientific literature. This gap presents opportunities for further research to elucidate its full physical, chemical, and potential biological properties.
Systematic studies investigating structure-activity relationships of this and related compounds could provide valuable insights into the effects of alkyl substitution patterns on biological activity and physicochemical properties. Such information would be relevant for medicinal chemistry and drug design efforts.
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